molecular formula C9H9NO2 B1209690 Phenol oxazoline CAS No. 81428-58-2

Phenol oxazoline

Cat. No. B1209690
CAS RN: 81428-58-2
M. Wt: 163.17 g/mol
InChI Key: CISDUCORJHLMML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenol oxazolines often involves strategies that incorporate the oxazoline ring into phenolic compounds. One notable approach is the reaction of metal acetate or acetylacetonate derivatives with corresponding ligands in ethanol, leading to the formation of oxazoline complexes (Kandasamy et al., 2004). Another method involves the oxidative cyclization of phenolic and indolic amides to oxazoline analogues, highlighting the adaptability of oxazoline synthesis techniques (Braun et al., 2000)(Braun et al., 2000).

Molecular Structure Analysis

The molecular structure of phenol oxazolines has been elucidated through various characterization techniques, including X-ray crystallography. For instance, the crystal structure of phenol,2-[4(S)-4-dihydro-4-benzyl-2-ozazolinyl] reveals its orthorhombic system and confirms the arrangement of the oxazoline and phenol groups within the molecule (Luo et al., 2010)(Luo et al., 2010).

Chemical Reactions and Properties

Phenol oxazolines participate in various chemical reactions, displaying a range of chemical properties. For example, oxorhenium(V) complexes with phenolate-oxazoline ligands show significant O-atom-transfer reactivity, influenced by the isomeric form of the ligand (Schachner et al., 2014)(Schachner et al., 2014). Moreover, ruthenium complexes containing phenolate-oxazoline ligands have been studied for their catalytic activities in transfer hydrogenation reactions (Jia et al., 2018)(Jia et al., 2018).

Scientific Research Applications

Protein Measurement Techniques

Phenol oxazoline has been instrumental in biochemical research, particularly in protein measurement. Since 1951, the Folin phenol reagent, involving phenol oxazoline, has been used for protein determination in various biological samples. It offers sensitivity and simplicity, although its use requires careful consideration of pH, reaction time, and concentration of reactants to mitigate interference from other substances (Lowry et al., 1951).

Coordination Chemistry and Catalysis

Phenol oxazoline compounds are significant in coordination chemistry and catalysis. Research in 2013 highlighted their role in materials containing a phenol unit connected to an oxazoline ring, both chiral and achiral. These materials have shown utility in carbon-carbon bond-forming processes and other catalytic reactions (Taghvaee & Gossage, 2013).

Synthesis of Natural Products

Phenol oxazoline chemistry has contributed to the total synthesis of complex natural products. An example is the synthesis of tricyclic azaspirane derivatives of tyrosine, such as FR901483 and TAN1251C, where the oxidative cyclization of a phenolic 3-arylpropionamide to a spirolactam was a key step facilitated by oxazoline chemistry (Ousmer et al., 2001).

Oxorhenium(V) Complexes

Oxorhenium(V) complexes with phenolate-oxazoline ligands have been studied for their O-atom-transfer reactivity. These complexes demonstrate significant catalytic activities, influenced by their isomeric forms, in the reduction of perchlorate salt with organic sulfides (Schachner et al., 2014).

Safety And Hazards

While specific safety and hazard information for Phenol Oxazoline was not found, phenolic compounds can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching upon severe exposure . They can also cause nausea, vomiting, muscle weakness, and coma .

Future Directions

There is ongoing research into the use of oxazoline-based compounds in various applications. For instance, a nanoconfinement strategy has been reported to alter the carbon transfer pathway of phenol removal from ring opening route to oligomerization route . This could represent a new technology for the coatings industry .

properties

IUPAC Name

4-(4,5-dihydro-1,3-oxazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISDUCORJHLMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001989
Record name 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol
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URL https://comptox.epa.gov/dashboard/DTXSID101001989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol oxazoline

CAS RN

81428-58-2
Record name Phenol oxazoline
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Record name NSC405254
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol
Source EPA DSSTox
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Synthesis routes and methods I

Procedure details

A 22 liter, three-necked flask was charged with 634 g (3.5 moles) of the β-hydroxyamide of part (a) and 5.2 liters of isopropyl acetate. The flask was cooled externally in a bath with tap water (10°-15° C.) and 390 ml (5.25 moles) of thionyl chloride was added to the stirred suspension over 45 minutes. A mild exotherm was apparent, but the temperature was maintained between 25° and 30° C. After stirring 2 hr at ambient temperature, the suspension was filtered and the cake washed with isopropyl acetate. After air drying for two hours, the solid was transferred to a 22 liter flask and dissolved in 1.4 liters of water. The solution was treated with saturated sodium bicarbonate solution until slightly basic. A heavy white precipitate formed during the addition. The suspension was filtered and the resulting white solid was washed with cold water and dried overnight in vacuo at 65° C. A total of 522 g (91.5%) of the 4,5-dihydro-2-(4-hydroxyphenyl)oxazole, m.p. 209°-211° C., was obtained.
[Compound]
Name
β-hydroxyamide
Quantity
634 g
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.2 L
Type
reactant
Reaction Step One
Quantity
390 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (160 ml) was added to 40 g of N-(2-hydroxyethyl)-4-hydroxybenzamide with evolution of gas. The reaction mixture was ultrasonicated for 1.75 hours, then cooled and diluted with ether. The resulting solid product was collected by filtration, washed with ether and dried overnight in a vacuum oven at 40° C. to give 42.5 g of 4,5-dihydro-2-(4-hydroxyphenyl)oxazole in the form of its hydrochloride salt, m.p. 162°-163° C.
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a slurry of 18.0g (0.1 moles) of N-(2-hydroxyethyl)-p-hydroxybenzamide in 100 ml of ethyl acetate was added a solution of 23.80g (0.2 moles) of thionyl chloride in 25 ml of ethyl acetate. Thionyl chloride addition was slow enough to maintain the reaction temperature below 50° C. After 2 hours at room temperature the precipitate was collected by vacuum filtration and then dissolved in 200 ml of water. The solution was neutralized with 5% sodium hydroxide solution. The white precipitate which formed was collected by vacuum filtration and then dried in a vacuum oven at ≈70° C. overnight. This material was identified by NMR and IR spectroscopy as the desired 2-(p-hydroxyphenyl)-oxazoline. An 87% yield was obtained.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Phenyl ester of 4-hydroxybenzoic acid (19.28 grams, 0.09 mole) and monoethanolamine (5.55 grams, 0.0909 mole) are added to a reactor and stirred as a powder under a nitrogen atmosphere. Heating commences and fourteen minutes later, a temperature of 150° C. is achieved. After 108 minutes at 150° C., the reactor is cooled to 60° C., then chloroform (100 milliliters) is added. After boiling for 5 minutes, the chloroform is decanted off, and a second portion (100 milliliters) of chloroform is added. After boiling for 5 minutes, the chloroform is again removed by decantation. A third portion (100 milliliters) of chloroform is added followed by boiling for 5 minutes and decantation. Ethyl acetate (100 grams) is added to the powder product remaining in the reactor and stirring under a nitrogen atmosphere commences to provide a fine slurry. Thionyl chloride (21.41 grams, 0.18 mole) dissolved in ethyl acetate (50 grams) is added to the reactor inducing an exotherm to 29° C. three minutes later. The reactor is allowed to cool to 25° C. and maintained therein for 237 minutes. The product is filtered off and the product recovered on the filter is washed with two portions (50 milliliters) of ethyl acetate. The filter cake of N-(2-chloroethyl)-4-hydroxybenzamide slightly damp with ethyl acetate is added to a beaker containing deionized water (300 milliliters) and stirred to a solution. Five percent aqueous sodium hydroxide solution is added dropwise to the solution until the pH reached 7. At this time, a white slurry of crystalline product is formed and is stirred for an additional ten minutes before filtration. The product is washed on the filter with two portions (50 milliliters) of deionized water, removed, added to a porcelain dish and then dried in a vacuum oven at 50° C. and 1 mm Hg for two hours. After this time, the product is removed and boiled in acetone (300 milliliters). After cooling to 25° C., 200 milliliters of the acetone is removed by rotary evaporation. The resulting product is recovered by filtration, washed on the filter with cold acetone (25 milliliters), removed, added to a porcelain dish and then dried in a vacuum oven at 50° C. and 1 mm Hg to a constant weight of 9.02 grams of crystalline white powder. Fourier transform infrared spectrophotometric analysis of a potassium bromide pellet of the product reveals the presence of the expected oxazoline >C=N-absorbance at 1636 cm-1, the hydroxyl group O--H stretching at 3442 cm-1 and the out-of-plane C--H bending vibration at 839 cm-1 indicative of para-disubstitution. An absorption characteristic of the oxazoline ring is observed at 945 cm-1. Proton magnetic resonance spectroscopy (250 MHz) further confirms the product structure as the 2-(4-hydroxyphenyl)oxazoline.
[Compound]
Name
Phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.28 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
21.41 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
R Kikkeri, H Traboulsi, N Humbert… - Inorganic …, 2007 - ACS Publications
… As for the monomer L a , the number of bidentate phenol-oxazoline arms surrounding the … We present in Table 4 the spectrophotometric characterization of the ferric phenol-oxazoline …
Number of citations: 81 pubs.acs.org
E Marchi, R Sinisi, G Bergamini… - … A European Journal, 2012 - Wiley Online Library
… Taking into account the enantiomer of the phenol-oxazoline ligand, the configurations of the complexes are Δ R , Λ S , and Λ S , for the investigated isomers of 5 a, 5 b, and 5 d, …
MD Godbole, MP Puig, S Tanase, H Kooijman… - Inorganica chimica …, 2007 - Elsevier
… reactions by iron or manganese complexes with phenol-oxazoline (Hphox) ligands is a topic of research in our group [6], [7], [8], [9], [10]. The phenol-oxazoline ligands have N,O-donor …
Number of citations: 23 www.sciencedirect.com
L Néry, H Lefebvre, A Fradet - Journal of applied polymer …, 2009 - Wiley Online Library
… After reaction, the upperfield part of the spectra presents two new signals C 1b and C 2b at 66.13 and 38.81 ppm, respectively, which indicate that the phenol–oxazoline reaction …
Number of citations: 3 onlinelibrary.wiley.com
Y Liu, L Ding, Y Deng, X Wang, W Cui, S He - Phytochemistry, 2022 - Elsevier
… (5)], two phenol/oxazoline-type compounds including one undescribed spoxazomicin-analogue [spoxazomicin E (9)], and one undescribed phenol/oxazoline/thiazoline-type compound […
Number of citations: 7 www.sciencedirect.com
JA Schachner, B Berner, F Belaj… - Dalton …, 2019 - pubs.rsc.org
… In addition, the previously described oxidorhenium(V) complex [ReOCl(oz)2] (4), employing the phenol–oxazoline ligand 2-(4,5-dihydro-2-oxazolyl)phenol Hoz, was included in these …
Number of citations: 5 pubs.rsc.org
E Marchi - 2011 - amsdottorato.unibo.it
… first family of complexes contains two 2-phenylpyridyl (ppy) or 2-(4,6-difluorophenyl)pyridyl (F2ppy) cyclometalated ligands and an ancillary ligand constituted by a phenol-oxazoline (…
Number of citations: 2 amsdottorato.unibo.it
M Taghvaee, RA Gossage - Reviews in Inorganic Chemistry, 2013 - degruyter.com
This review details the coordination chemistry aspects, applications, and catalytic relevance of materials containing a phenol unit appended to an oxazoline ring. The latter functionality …
Number of citations: 1 www.degruyter.com
JK Bibler-Muckelbauer, MJ Kremer, MG Rossmann… - Virology, 1994 - Elsevier
… Two of these short compounds (5-[3,5-dimethyl-4-hydroxyphenyl]-2-methyltetrazole and phenol oxazoline) cause conformational changes in the virus similar to the active, longer WiN …
Number of citations: 26 www.sciencedirect.com
LM Peschel, C Holzer, L Mihajlović‐Lalić… - European Journal of …, 2015 - Wiley Online Library
… Significantly more compounds have been synthesized with similar phenol-oxazoline motives. A wide array of ligands with substituents on the phenol and/or oxazoline moieties has …

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